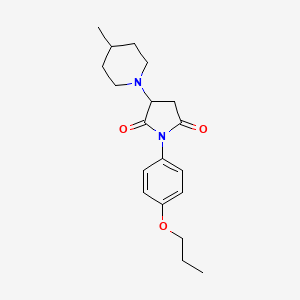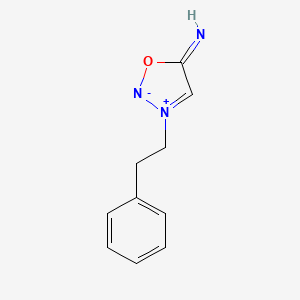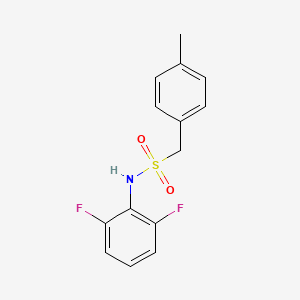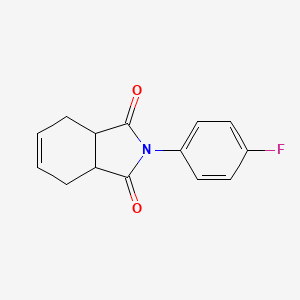![molecular formula C18H18FN3O2 B11108833 (3E)-N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide](/img/structure/B11108833.png)
(3E)-N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a phenylacetyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide typically involves a multi-step process. One common method starts with the preparation of the hydrazine derivative, followed by the introduction of the phenylacetyl group. The final step involves the formation of the butanamide structure through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(3E)-N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]propanamide
- **N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]pentanamide
- **N-(4-chlorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide
Uniqueness
(3E)-N-(4-fluorophenyl)-3-[2-(phenylacetyl)hydrazinylidene]butanamide stands out due to its specific structural features, such as the presence of the fluorophenyl group and the hydrazinylidene moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18FN3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(3E)-N-(4-fluorophenyl)-3-[(2-phenylacetyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C18H18FN3O2/c1-13(11-17(23)20-16-9-7-15(19)8-10-16)21-22-18(24)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,23)(H,22,24)/b21-13+ |
InChI Key |
PXCPLAMWHUFKDV-FYJGNVAPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/CC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11108751.png)
![Benzaldehyde, 4-pentyloxy-, [6-(1-piperidyl)pyrimidin-4-yl]hydrazone](/img/structure/B11108754.png)

acetyl}hydrazinylidene)-N-propylbutanamide](/img/structure/B11108764.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11108766.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11108782.png)
![(1S,2S,3aR)-2-phenyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11108804.png)
![3-Methyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11108814.png)



![2-[(4-Bromobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11108836.png)

![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11108840.png)
